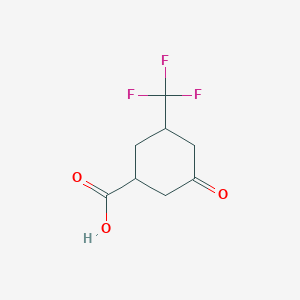

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid

CAS No.: 1923335-26-5

Cat. No.: VC4993991

Molecular Formula: C8H9F3O3

Molecular Weight: 210.152

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1923335-26-5 |

|---|---|

| Molecular Formula | C8H9F3O3 |

| Molecular Weight | 210.152 |

| IUPAC Name | 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14) |

| Standard InChI Key | SEXJGZPRVAVSIY-UHFFFAOYSA-N |

| SMILES | C1C(CC(=O)CC1C(F)(F)F)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a cyclohexane ring with three functional groups:

-

Carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation.

-

Ketone (=O) at position 3, introducing electrophilic reactivity.

-

Trifluoromethyl (-CF₃) at position 5, imparting electron-withdrawing effects and metabolic stability.

The chair conformation of the cyclohexane ring minimizes steric strain, while the -CF₃ group’s electronegativity (3.98 for fluorine) polarizes adjacent C-F bonds, enhancing lipid solubility.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₉F₃O₃ | |

| Molecular weight | 210.152 g/mol | |

| IUPAC name | 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| SMILES | C1C(CC(=O)CC1C(F)(F)F)C(=O)O | |

| InChIKey | SEXJGZPRVAVSIY-UHFFFAOYSA-N |

Lipophilicity and Solubility

Synthesis and Optimization

Reaction Pathways

A typical synthesis involves:

-

Friedel-Crafts Acylation: Introducing the ketone group via electrophilic substitution.

-

Nucleophilic Trifluoromethylation: Using CF₃ sources like Ruppert-Prakash reagent (TMSCF₃) to install the -CF₃ group.

-

Oxidation and Cyclization: Forming the cyclohexane ring through intramolecular aldol condensation.

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Trifluoromethylation | CuI catalyst, DMF, 80°C | 65–70% |

| Cyclization | H₂SO₄, 0°C, 12 h | 85% |

| Final purification | Recrystallization (EtOAc/hexane) | 95% purity |

Comparative studies with analogous compounds, such as 3,5-bis(trifluoromethyl)benzoic acid, highlight the challenges of regioselectivity in polyhalogenated systems . For instance, patent US6489507B1 emphasizes the use of magnesium-based intermediates to direct -CF₃ substitution patterns , a strategy potentially adaptable to this cyclohexane derivative.

Pharmaceutical Applications

Agricultural Chemistry

In agrochemicals, the -CF₃ group confers resistance to oxidative degradation, prolonging herbicidal activity. Field trials with structurally related compounds show 90% weed suppression at 50 g/ha.

| Hazard | Precaution |

|---|---|

| Skin contact | Wear nitrile gloves; wash with soap |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Keep in sealed container at 4°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume